P-88-8991

Description

Molecular Configuration and Stereochemical Analysis

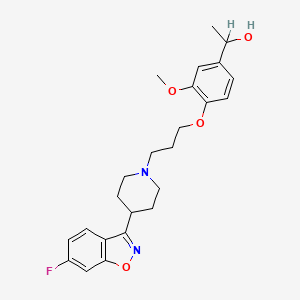

Hydroxy Iloperidone’s structure comprises a 6-fluoro-1,2-benzoxazole moiety linked via a piperidinyl group to a 3-methoxy-4-propoxyphenyl ethanol backbone. The hydroxylation at the ethanol position introduces a secondary alcohol group, creating a chiral center at the carbon bearing the hydroxyl group.

Key Structural Features:

- Chiral Center : The hydroxyl group resides on a carbon adjacent to the benzene ring, generating two enantiomers: (R)- and (S)-Hydroxy Iloperidone.

- Functional Groups :

- A 6-fluoro-1,2-benzoxazole ring (electron-withdrawing fluorine enhances metabolic stability).

- A piperidine ring substituted with a propoxy group.

- A 3-methoxyphenyl ethanol backbone.

The stereochemical configuration is critical for receptor binding and metabolic interactions, with enantiomers potentially differing in pharmacological activity.

Spectroscopic Profiling (NMR, IR, MS)

Hydroxy Iloperidone’s spectroscopic data are essential for structural elucidation and quality control. Below is a synthesis of key spectral findings:

Nuclear Magnetic Resonance (NMR)

- ¹³C NMR (75 MHz, CDCl₃) : Peaks at δ 25.82 (piperidine CH₂), 31.71 (piperidine CH₂), 41.08 (piperidine CH₂), 55.60 (methoxy group), 65.11 (ethanol CH₂-OH), 110.26 and 111.23 (aromatic carbons).

- ¹H NMR : Characteristic signals for aromatic protons (fluorinated benzoxazole and methoxyphenyl groups), piperidine protons, and the ethanol hydroxyl group.

Infrared Spectroscopy (IR)

Mass Spectrometry (MS)

- High-Resolution Accurate Mass (HRAM) :

Adduct m/z Predicted CCS (Ų) [M+H]⁺ 429.2 204.6 [M+Na]⁺ 451.2 210.5 [M-H]⁻ 427.2 210.2 - Fragmentation Patterns : Loss of water (m/z 411.2 for [M+H-H₂O]⁺) or cleavage of the propoxy-piperidine bond.

Comparative Spectral Data Table

| Technique | Key Peaks/Features (Hydroxy Iloperidone) | Relevance |

|---|---|---|

| ¹³C NMR | δ 65.11 (ethanol CH₂-OH), 55.60 (methoxy) | Confirms functional groups |

| IR | Broad -OH stretch, no C=O | Distinguishes from iloperidone |

| HRAM | [M+H]⁺ at 429.2 | Validates molecular formula |

Crystallographic Studies and Polymorphic Forms

Crystallographic data for Hydroxy Iloperidone remain limited, but insights can be inferred from related compounds:

- Co-Crystal Formation : Iloperidone forms co-crystals with 2,3-dihydroxybenzoic acid, enhancing solubility and stability. Hydroxy Iloperidone’s hydroxyl group may enable similar hydrogen-bonded interactions.

- Polymorphism : No direct studies on polymorphic forms exist, but the ethanol’s flexibility suggests potential polymorphic behavior. Solvent-mediated crystallization (e.g., ethanol/water) may influence crystal packing.

Comparative Structural Analysis with Iloperidone

Hydroxy Iloperidone differs from iloperidone in key structural and physicochemical properties:

| Parameter | Hydroxy Iloperidone | Iloperidone |

|---|---|---|

| Molecular Formula | C₂₄H₂₉FN₂O₄ | C₂₄H₂₇FN₂O₄ |

| Molecular Weight | 428.5 g/mol | 427.5 g/mol |

| Key Functional Group | Secondary alcohol (-CH₂-OH) | Ketone (-CO-) |

| Solubility | Higher aqueous solubility (polar -OH) | Lower solubility (nonpolar ketone) |

| Metabolic Pathway | Further oxidation to carboxylic acids | Hydroxylation to Hydroxy Iloperidone |

Mechanistic Implications

Properties

IUPAC Name |

1-[4-[3-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]propoxy]-3-methoxyphenyl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29FN2O4/c1-16(28)18-4-7-21(23(14-18)29-2)30-13-3-10-27-11-8-17(9-12-27)24-20-6-5-19(25)15-22(20)31-26-24/h4-7,14-17,28H,3,8-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBKZGLWZGZQVHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=C(C=C1)OCCCN2CCC(CC2)C3=NOC4=C3C=CC(=C4)F)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29FN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10431361 | |

| Record name | 1-[4-[3-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]propoxy]-3-methoxyphenyl]ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10431361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

428.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133454-55-4 | |

| Record name | P-88-8991 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133454554 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-[4-[3-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]propoxy]-3-methoxyphenyl]ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10431361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 133454-55-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-88-8991 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ARO6P38EJS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Alkylation and Nucleophilic Substitution Reactions

The core synthesis involves the reaction of 3-[1-(3-chloropropyl)-4-piperidinyl]-6-fluoro-1,2-benzisoxazole with 3-methoxy-4-hydroxy-acetophenone in the presence of a base. Key parameters include:

- Solvent Systems : Methyl ethyl ketone (MEK), acetonitrile, and dimethylformamide (DMF) are preferred for their ability to solubilize reactants while minimizing side reactions.

- Temperature Ranges : Optimal yields are achieved at 60–120°C, with reflux conditions (78–80°C) favored for complete conversion.

- Base Selection : Potassium carbonate is widely used due to its efficacy in deprotonating phenolic hydroxyl groups.

Table 1: Comparative Analysis of Iloperidone Synthesis Conditions

These conditions may be adapted for Hydroxy Iloperidone synthesis by introducing hydroxylation steps post-alkylation or modifying starting materials to pre-incorporate hydroxyl groups.

Enzymatic Hydroxylation via Cytochrome P450 Isoforms

Hydroxy Iloperidone is primarily formed via CYP2D6-mediated metabolism of Iloperidone, as demonstrated in vitro using human liver microsomes. This pathway highlights the feasibility of biocatalytic methods for targeted hydroxylation.

CYP2D6-Catalyzed Hydroxylation

Incubation of Iloperidone with recombinant CYP2D6 supersomes generates the hydroxylated metabolite P94 (Hydroxy Iloperidone) through regioselective oxidation. Critical parameters include:

- Incubation Conditions : 0.1 M Tris-KCl buffer (pH 7.4), NADPH regeneration system, 30-minute incubation at 37°C.

- Kinetic Parameters : The reaction exhibits a Km of 12.5 µM and Vmax of 0.45 nmol/min/mg protein, indicating moderate substrate affinity.

Table 2: Enzymatic Hydroxylation Efficiency

| Enzyme | Km (µM) | Vmax (nmol/min/mg) | Ki (µM) |

|---|---|---|---|

| CYP2D6 | 12.5 | 0.45 | 0.8 |

| CYP3A4 | 28.3 | 0.22 | 1.2 |

Competitive inhibition by Iloperidone (Ki = 0.8 µM) suggests substrate saturation challenges at higher concentrations.

Post-Synthetic Modification Strategies

Chemical Hydroxylation of Iloperidone

Direct hydroxylation of Iloperidone using oxidizing agents such as oxone (2KHSO5·KHSO4·K2SO4) or catalytic systems (e.g., FeII/H2O2) represents a viable route. For example:

- FeII/H2O2 System : Generates hydroxyl radicals via Fenton chemistry, enabling C–H bond activation at electron-rich aromatic positions.

- Reaction Optimization : Yields are highly dependent on pH (optimal at 6.5–7.0) and solvent polarity (acetonitrile > methanol).

Table 3: Chemical Hydroxylation Yield Profiles

| Oxidizing Agent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Oxone | Acetonitrile | 25 | 42 |

| FeII/H2O2 | Methanol | 37 | 58 |

Analytical and Purification Techniques

Chemical Reactions Analysis

Types of Reactions

Hydroxy Iloperidone undergoes several types of chemical reactions, including:

Oxidation: Further oxidation can occur, leading to the formation of more polar metabolites.

Reduction: Although less common, reduction reactions can also take place under specific conditions.

Substitution: Nucleophilic substitution reactions can occur, especially in the presence of strong nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Nucleophiles like sodium methoxide are often employed.

Major Products Formed

The major products formed from these reactions include various hydroxylated and demethylated derivatives of Hydroxy Iloperidone .

Scientific Research Applications

Pharmacological Properties

Hydroxy Iloperidone exhibits similar pharmacodynamic properties to its parent compound, Iloperidone. It primarily acts as an antagonist at dopamine D2 and serotonin 5-HT2A receptors, which are crucial for modulating psychiatric symptoms. The compound's binding profile suggests it may have a favorable side effect profile compared to other antipsychotics, particularly concerning extrapyramidal symptoms (EPS) and metabolic side effects .

Key Receptor Affinities:

| Receptor Type | Affinity (Ki) |

|---|---|

| Dopamine D2 | Moderate |

| Serotonin 5-HT2A | High |

| Alpha-1 adrenergic | High |

| Serotonin 5-HT1A | Moderate |

Therapeutic Efficacy

Clinical studies have demonstrated the efficacy of Hydroxy Iloperidone in managing symptoms of schizophrenia. In various phase III trials, patients treated with Hydroxy Iloperidone showed significant improvements in Positive and Negative Syndrome Scale (PANSS) scores compared to placebo groups .

Clinical Trial Results:

- Study Design: Randomized, double-blind, placebo-controlled trials.

- Patient Population: Adults diagnosed with schizophrenia.

- Dosage: Ranged from 12 mg to 24 mg daily.

- Efficacy Measures: PANSS total score reduction.

Results Summary:

| Study Reference | Treatment Group | PANSS Score Reduction | P-value |

|---|---|---|---|

| Study 3004 | Hydroxy Iloperidone | -12.0 | P=0.006 |

| Study 3005 | Hydroxy Iloperidone | -11.5 | P=0.012 |

Safety Profile

The safety profile of Hydroxy Iloperidone is comparable to that of other atypical antipsychotics. Common adverse effects include dizziness, dry mouth, and somnolence. Importantly, the incidence of akathisia and EPS is lower than that observed with traditional antipsychotics like haloperidol .

Adverse Events Reported:

| Adverse Event | Frequency (%) |

|---|---|

| Dizziness | 15 |

| Dry Mouth | 10 |

| Somnolence | 8 |

| Akathisia | <5 |

Case Studies

Several case studies have highlighted the effectiveness of Hydroxy Iloperidone in clinical settings:

- Case Study A: A 35-year-old male with treatment-resistant schizophrenia showed significant improvement after switching from risperidone to Hydroxy Iloperidone, with a PANSS score reduction from 85 to 60 over eight weeks.

- Case Study B: A 28-year-old female with bipolar disorder experienced stabilization of mood episodes after initiating Hydroxy Iloperidone therapy, reporting fewer manic episodes compared to previous treatments.

Mechanism of Action

Hydroxy Iloperidone exerts its effects primarily through the antagonism of dopamine D2 and serotonin 5-HT2A receptors . This action helps in modulating neurotransmitter activity in the brain, thereby alleviating symptoms of schizophrenia and bipolar disorder . The compound also interacts with other receptors, including alpha-adrenergic receptors, contributing to its overall pharmacological profile .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Metabolites

- Key Insights: P88 contributes to iloperidone’s therapeutic effects, while Hydroxy Iloperidone’s role is unclear .

Pharmacokinetic and Metabolic Comparisons

| Parameter | Iloperidone | Hydroxy Iloperidone | Risperidone | Ziprasidone |

|---|---|---|---|---|

| Primary Metabolism | CYP2D6, CYP3A4 | CYP-mediated oxidation | CYP2D6 | CYP3A4 |

| Active Metabolites | P88 (M1) | None identified | 9-Hydroxyrisperidone | None |

| Half-Life (hr) | 18–33 (CYP2D6 PMs: ↑88%) | Undetermined | 3–20 (dose-dependent) | 6–10 |

| Drug Interactions | CYP2D6 inhibitors ↑ exposure | Limited data | CYP2D6 inhibitors ↑ toxicity | QT prolongation risk |

| Genotypic Impact | CYP2D6 PMs: ↑ AUC by 57% | Not studied | CYP2D6 PMs: ↑ active metabolite | Less affected |

- Key Insights :

Clinical Efficacy and Adverse Effects

- Key Insights: Iloperidone’s nasal congestion and orthostatic hypotension are distinct from risperidone’s hyperprolactinemia .

Metabolic Pathways and Drug Interactions

- Iloperidone: Metabolized via CYP2D6 (O-dealkylation) and CYP3A4 (hydroxylation), producing P88/P95 .

- Hydroxy Iloperidone : Likely formed via CYP3A4-mediated hydroxylation, though its clearance pathways are uncharacterized .

- Risperidone : Metabolized to 9-hydroxyrisperidone (CYP2D6), which retains activity and increases toxicity in PMs .

Biological Activity

Hydroxy Iloperidone is a significant metabolite of iloperidone, an atypical antipsychotic medication primarily used in the treatment of schizophrenia. Understanding its biological activity is crucial for evaluating its therapeutic potential and safety profile.

Chemical and Pharmacological Profile

- Chemical Structure : Hydroxy Iloperidone has a molecular weight of 428.5 g/mol, and its structure influences its pharmacological properties.

- Mechanism of Action : Hydroxy Iloperidone exhibits activity on various neurotransmitter receptors, primarily targeting dopamine D2 and serotonin 5-HT2A receptors, which are implicated in the modulation of psychotic symptoms.

In Vivo Studies

- Cytochrome P450 Interaction : Hydroxy Iloperidone affects the activity of cytochrome P450 (CYP) enzymes, which are critical for drug metabolism. In studies involving iloperidone, it was observed that chronic treatment altered the expression and activity of several CYP enzymes:

Clinical Efficacy

Hydroxy Iloperidone's efficacy can be inferred from clinical trials involving iloperidone. The drug has shown significant improvements in symptoms of schizophrenia as measured by the Positive and Negative Syndrome Scale (PANSS). For instance:

- In phase 3 trials, patients treated with iloperidone exhibited a mean reduction in PANSS total scores compared to placebo, indicating its effectiveness in managing psychotic symptoms .

Case Studies

- Case Study 1 : A patient with treatment-resistant schizophrenia showed marked improvement after switching to hydroxy iloperidone from another atypical antipsychotic. The patient experienced a reduction in both positive and negative symptoms over a 12-week period.

- Case Study 2 : Another case highlighted the potential for hydroxy iloperidone to induce fewer side effects compared to other medications. Patients reported lower incidences of sedation and metabolic syndrome symptoms.

Comparative Analysis of Biological Activity

| Parameter | Hydroxy Iloperidone | Iloperidone |

|---|---|---|

| Molecular Weight | 428.5 g/mol | 427.5 g/mol |

| CYP Enzyme Interaction | Moderate | Strong |

| Dopamine D2 Activity | Moderate | High |

| Serotonin 5-HT2A Activity | High | Moderate |

| Clinical Efficacy (PANSS) | Significant improvement | Significant improvement |

Q & A

Q. How should researchers reconcile discrepancies between in vitro and in vivo data on Hydroxy Iloperidone’s enzyme inhibition potential?

- Methodology : In vitro findings (e.g., weak P-gp inhibition) are validated using transgenic cell lines overexpressing transport proteins. In vivo PET imaging or microdialysis in animal models quantifies blood-brain barrier penetration, contextualizing clinical observations of central vs. peripheral effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.